molecular formula C42H82Si B11942420 Octadecyltris(2-cyclohexylethyl)silane

Octadecyltris(2-cyclohexylethyl)silane

Cat. No.: B11942420
M. Wt: 615.2 g/mol
InChI Key: KLLNQHGZCWDQMD-UHFFFAOYSA-N
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Description

Octadecyltris(2-cyclohexylethyl)silane is an organosilicon compound with the molecular formula C42H82Si. It is characterized by a long hydrocarbon chain bonded to a silicon atom through carbon-silicon bonds. This compound is known for its high surface activity, making it an excellent adsorbent for non-polar organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyltris(2-cyclohexylethyl)silane typically involves the reaction of octadecylsilane with cyclohexylethyl groups under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an olefin in the presence of a catalyst such as platinum or peroxide . This reaction can be carried out in either the liquid or gas phase, with the reagents heated together to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of commercial silica, which is chemically modified with octadecyltrimethoxysilane (ODS). This process can be performed through grafting or sol-gel methods, where tetraethoxysilane and ODS react in an alkaline environment .

Chemical Reactions Analysis

Types of Reactions

Octadecyltris(2-cyclohexylethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, which acts as a cooperative reductant for deoxygenative transformations . The conditions for these reactions often involve heating and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include silanol groups, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octadecyltris(2-cyclohexylethyl)silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octadecyltris(2-cyclohexylethyl)silane involves the formation of stable bonds between the silicon atom and various functional groups. The compound can form self-assembled monolayers on surfaces through physical adsorption or covalent bonding of the head group to the substrate. This process is further stabilized by attractive van der Waals interactions between the hydrocarbon chains .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Octadecyltris(2-cyclohexylethyl)silane include:

Uniqueness

This compound is unique due to its specific combination of a long hydrocarbon chain and cyclohexylethyl groups, which provide high surface activity and stability. This makes it particularly effective as an adsorbent and surface modifier compared to other similar silanes .

Properties

Molecular Formula

C42H82Si

Molecular Weight

615.2 g/mol

IUPAC Name

tris(2-cyclohexylethyl)-octadecylsilane

InChI

InChI=1S/C42H82Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-36-43(37-33-40-27-20-17-21-28-40,38-34-41-29-22-18-23-30-41)39-35-42-31-24-19-25-32-42/h40-42H,2-39H2,1H3

InChI Key

KLLNQHGZCWDQMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CCC1CCCCC1)(CCC2CCCCC2)CCC3CCCCC3

Origin of Product

United States

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